molecular formula C16H21N B079425 Hasubanan CAS No. 14510-67-9

Hasubanan

Cat. No.: B079425
CAS No.: 14510-67-9
M. Wt: 227.34 g/mol
InChI Key: RKWPQIQYRNOTMT-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hasubanan is an isoquinoline alkaloid fundamental parent and an isoquinoline alkaloid.

Scientific Research Applications

Synthetic Chemistry

The synthesis of hasubanan alkaloids has been a focal point in organic chemistry due to their complex structures and significant biological activities. Recent advancements in synthetic methodologies have enabled the efficient production of these compounds, facilitating further research into their properties.

  • Total Synthesis : Researchers have developed various strategies for the total synthesis of this compound alkaloids. For instance, a unified strategy has been reported that allows for the enantioselective total synthesis of multiple subclasses of this compound alkaloids, showcasing innovative approaches to constructing their tricyclic frameworks .
  • New Synthetic Methods : The development of novel synthetic transformations has not only improved access to this compound alkaloids but also contributed to the broader field of organic synthesis. Techniques such as aza-Michael additions and intramolecular C-N bond formations are pivotal in synthesizing these complex molecules .

This compound alkaloids exhibit a variety of biological activities that make them candidates for drug development.

  • Antioxidant Properties : Some this compound compounds have demonstrated potent antioxidant activity, which is crucial in combating oxidative stress-related diseases, including neurodegenerative disorders .
  • Pharmacological Potential : The biological effects of these alkaloids include analgesic, anti-inflammatory, and potential anticancer activities. Their structural resemblance to morphine suggests they may interact with opioid receptors, offering pain relief .

Medicinal Chemistry

The exploration of this compound alkaloids in medicinal chemistry is ongoing, with several studies highlighting their therapeutic potential.

  • Case Studies :
    • A study on the compound (-)-hasubanonine revealed its promising activity against certain cancer cell lines, indicating its potential as a lead compound for anticancer drug development .
    • Research on the biosynthesis of this compound alkaloids illustrates their complex metabolic pathways and how understanding these can lead to more effective synthetic strategies .

Educational Impact

The synthesis of this compound alkaloids also plays an educational role in organic chemistry. Research initiatives have aimed at improving undergraduate education through hands-on experience in synthetic methods related to these compounds. This approach not only enhances students' understanding but also encourages diversity in the field by engaging underrepresented groups in chemistry .

Summary Table: Key Features of this compound Alkaloids

FeatureDescription
Chemical Structure Complex tricyclic nitrogen-containing compounds
Natural Sources Various plant species (e.g., certain herbs)
Biological Activities Antioxidant, analgesic, anti-inflammatory
Synthesis Methods Total synthesis techniques; novel synthetic pathways
Educational Applications Enhances organic chemistry education

Q & A

Basic Research Questions

Q. What foundational synthetic routes are employed for Hasubanan alkaloids, and how do solvent conditions influence reaction outcomes?

  • Methodological Answer : The synthesis of this compound derivatives often begins with MVK (methyl vinyl ketone) and aldehyde acetals. In benzene, dihydropyran intermediates exhibit slow rearrangement, while in chloroform, rapid isomerization occurs, yielding distinct compounds . For example, Pd-catalyzed cascade cyclization of cyclohexanedione acetal enables divergent synthesis of this compound alkaloids, with solvent polarity and temperature dictating regioselectivity . Key steps include Baeyer-Villiger oxidation and sp³ C−H bond functionalization. Table 1: Solvent-Dependent Outcomes in this compound Synthesis

SolventReaction RateProductsKey Observations
BenzeneSlowDihydropyran adductsStabilizes intermediates
ChloroformRapidIsomerized compoundsPromotes C−H activation

Q. How is structural elucidation of this compound alkaloids performed, and what spectroscopic markers are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal. Saturated ketone functionalities in intermediates are identified via strong singlet peaks in ¹H NMR (δ 2.1–2.3 ppm) and carbonyl stretches in IR (1700–1750 cm⁻¹) . For complex aza-[4.4.3]propellane cores, 2D NMR (e.g., COSY, NOESY) resolves overlapping signals, while X-ray crystallography confirms absolute stereochemistry . Table 2: Key Spectroscopic Markers

Functional GroupNMR Signal (¹H)IR Stretch (cm⁻¹)
Saturated ketoneδ 2.1–2.3 (s)1700–1750
Aromatic protonsδ 6.5–7.5 (m)N/A

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound alkaloids, and how are chiral catalysts optimized?

  • Methodological Answer : Enantioselective allylation reactions using chiral Pd or Ru catalysts achieve >90% enantiomeric excess (ee). For example, Steven L. Castle’s group developed conditions for allylic azide cyclization with chiral ligands (e.g., BINAP), yielding single-enantiomer hasubanans . Critical parameters include ligand-to-metal ratio, temperature (−20°C to 25°C), and solvent polarity (e.g., THF vs. DCM). Table 3: Catalytic Systems for Enantioselective Synthesis

Catalyst (Ligand)Substrateee (%)Yield (%)Reference
Pd/BINAPAllylic azide9275
Ru/(S)-SegphosDiene derivatives8868

Q. How can researchers resolve contradictions in reported biological activities of this compound alkaloids?

  • Methodological Answer : Discrepancies in bioactivity (e.g., analgesic potential) require comparative assays with structurally defined analogs. For instance, while early hypotheses suggested morphine-like painkiller effects for unnatural enantiomers, subsequent studies showed no significant opioid receptor binding . Researchers should:

  • Use standardized cell-based assays (e.g., μ-opioid receptor binding IC₅₀).
  • Synthesize and test enantiopure analogs to isolate stereochemical effects.
  • Cross-validate results with in vivo models (e.g., rodent tail-flick test).

Q. What catalytic strategies address challenges in constructing tetrahydrofuran and aza-propellane rings in this compound systems?

  • Methodological Answer : Late-stage sp³ C−H oxidation and cyclization are achieved via Pd-catalyzed tandem processes. For example, Ya-Kai Sun’s group utilized Pd(II)/oxidant systems to selectively functionalize C8 and C13 positions, forming tetrahydrofuran rings with >95% diastereoselectivity . Computational modeling (DFT) aids in predicting transition-state geometries and optimizing catalyst-substrate interactions.

Q. What are best practices for reporting synthetic procedures and reproducibility in this compound research?

  • Methodological Answer : Follow guidelines from the Beilstein Journal of Organic Chemistry:

  • Experimental Detail : Provide solvent purity, catalyst loading (mol%), and reaction monitoring (TLC/HPLC).
  • Characterization : Report NMR (solvent, frequency), HRMS (calibration standard), and crystallographic data (CCDC number) .
  • Reproducibility : Include failure analyses (e.g., attempted conditions yielding <5% product) in supplementary data.

Q. Data Contradiction Analysis

Q. How should researchers address conflicting yields or selectivity in published this compound syntheses?

  • Methodological Answer : Re-evaluate reaction parameters:

  • Catalyst Purity : Trace moisture in Pd catalysts can deactivate intermediates .
  • Substrate Isomerism : Diene geometry (cis vs. trans) in starting materials impacts cyclization pathways .
  • Scale Effects : Milligram-scale reactions may fail to replicate literature yields optimized for microliter batches .

Properties

CAS No.

14510-67-9

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

(1R,10S)-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2,4,6-triene

InChI

InChI=1S/C16H21N/c1-2-6-14-13(5-1)7-10-16-9-4-3-8-15(14,16)11-12-17-16/h1-2,5-6,17H,3-4,7-12H2/t15-,16+/m1/s1

InChI Key

RKWPQIQYRNOTMT-CVEARBPZSA-N

SMILES

C1CCC23CCC4=CC=CC=C4C2(C1)CCN3

Isomeric SMILES

C1CC[C@]23CCC4=CC=CC=C4[C@@]2(C1)CCN3

Canonical SMILES

C1CCC23CCC4=CC=CC=C4C2(C1)CCN3

Synonyms

Hasubanan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.